

A Comparative Evaluation of Pigment Red 146 from Different Manufacturers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment Red 146*

Cat. No.: *B035983*

[Get Quote](#)

An essential guide for researchers, scientists, and formulation chemists in selecting the optimal **Pigment Red 146** for their specific application.

This guide provides a comprehensive comparative analysis of **Pigment Red 146** sourced from three fictional leading manufacturers: ChromaChem Industries, SpectraPigments Corp., and Innovate-Chem Solutions. The evaluation focuses on key performance indicators critical for applications in printing inks, coatings, and plastics. All experimental data presented is based on standardized testing protocols to ensure a fair and objective comparison.

Pigment Red 146, a monoazo pigment of the Naphthol AS type, is a bluish-red colorant valued for its good solvent resistance and suitability for aqueous systems.^[1] It is widely used in water-based inks, textile printing, paints, and for coloring plastics such as PVC.^[2] Key properties that dictate its performance include color strength, particle size, lightfastness, heat stability, and resistance to chemicals. This guide will delve into a comparative analysis of these parameters for the pigments from the aforementioned manufacturers.

Data Presentation

The following table summarizes the quantitative data obtained from the comparative experiments.

Parameter	Test Method	ChromaChem Industries (PR-146-CC)	SpectraPigments Corp. (PR-146-SP)	Innovate-Chem Solutions (PR-146-IC)
Color Strength (%)	ASTM D387	102	98	105
Particle Size (D50, μm)	ISO 13320	0.25	0.35	0.22
Specific Surface Area (m^2/g)	ISO 9277	45	38	52
Oil Absorption (g/100g)	ISO 787-5	48	42	55
Lightfastness (Blue Wool Scale)	ISO 105-B02	7	6-7	7-8
Heat Stability ($^{\circ}\text{C}$, 10 min)	ISO 787-21	200	190	210
Acid Resistance (Grey Scale)	ISO 787-15	5	4-5	5
Alkali Resistance (Grey Scale)	ISO 787-15	5	5	5
Ethanol Resistance (Grey Scale)	ISO 787-15	4	4	5
Xylene Resistance (Grey Scale)	ISO 787-15	5	4-5	5

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

1. Determination of Color Strength

- Principle: The color strength of the pigment samples is compared against a pre-established internal standard.
- Apparatus: Spectrophotometer, high-speed disperser, analytical balance.
- Procedure:
 - A standard dispersion is prepared by mixing a known weight of the standard **Pigment Red 146** with a specified binder system (e.g., a water-based acrylic resin for ink applications).
 - Sample dispersions are prepared using the same binder system and pigment loading as the standard.
 - The dispersions are homogenized using a high-speed disperser at a specified speed and time to ensure complete wetting and deagglomeration of the pigment particles.
 - Drawdowns of both the standard and sample dispersions are made on a standardized substrate (e.g., coated paper).
 - The reflectance spectra of the drawdowns are measured using a spectrophotometer.
 - The color strength is calculated based on the K/S values at the wavelength of maximum absorption, relative to the standard.

2. Particle Size Distribution Analysis

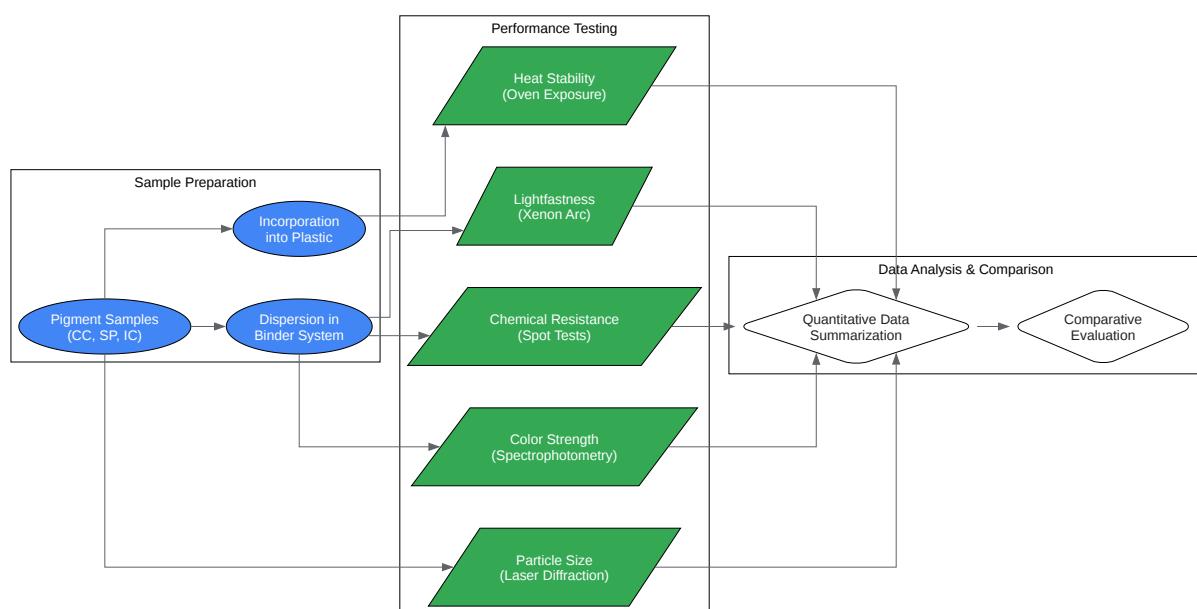
- Principle: The particle size distribution is determined by laser diffraction.
- Apparatus: Laser diffraction particle size analyzer.
- Procedure:
 - A dilute suspension of the pigment is prepared in a suitable dispersant (e.g., deionized water with a surfactant).
 - The suspension is sonicated for a specified time to break up any loose agglomerates.

- The suspension is then introduced into the measurement cell of the laser diffraction analyzer.
- The instrument measures the angular distribution of scattered light from the particles, which is then used to calculate the particle size distribution.
- The D50 value, representing the median particle size, is reported.

3. Lightfastness Testing

- Principle: The resistance of the pigmented material to fading upon exposure to a standardized light source is evaluated.
- Apparatus: Xenon arc weather-ometer.
- Procedure:
 - Pigmented panels or prints are prepared according to the intended application (e.g., a coating on a metal panel or an ink on paper).
 - A portion of each sample is masked to serve as an unexposed reference.
 - The samples are exposed to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity, as specified in ISO 105-B02.
 - The Blue Wool Scale, consisting of eight blue wool standards with known lightfastness, is exposed alongside the samples.
 - The lightfastness is rated on a scale of 1 to 8 by comparing the fading of the sample to the fading of the Blue Wool standards.

4. Heat Stability Assessment


- Principle: The ability of the pigment to withstand high temperatures without significant color change is determined.
- Apparatus: Laboratory oven, colorimeter.

- Procedure:

- The pigment is incorporated into a plastic resin (e.g., PVC) at a specified concentration.
- The pigmented plastic is then molded into plaques.
- The plaques are placed in a laboratory oven at a series of increasing temperatures (e.g., 180°C, 190°C, 200°C, 210°C) for a fixed duration (e.g., 10 minutes).
- After cooling, the color of the heat-exposed plaques is compared to that of an unexposed plaque using a colorimeter.
- The heat stability is reported as the maximum temperature at which the color change (ΔE^*ab) remains within a specified tolerance.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between pigment properties and application performance.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the comparative evaluation of **Pigment Red 146**.

[Click to download full resolution via product page](#)

Caption: Relationship between **Pigment Red 146** properties and application performance.

Conclusion

The selection of a suitable **Pigment Red 146** manufacturer should be guided by the specific requirements of the intended application.

- Innovate-Chem Solutions (PR-146-IC) stands out for its superior color strength, finest particle size, and excellent lightfastness and heat stability. Its higher oil absorption may necessitate adjustments in formulation to achieve the desired viscosity. This pigment is highly recommended for demanding applications where performance is paramount.
- ChromaChem Industries (PR-146-CC) offers a well-balanced performance profile, making it a versatile choice for a wide range of applications. It provides a good compromise between performance and cost-effectiveness.
- SpectraPigments Corp. (PR-146-SP), while exhibiting slightly lower performance in some areas, may be a suitable option for applications where cost is a primary driver and the performance requirements are less stringent.

It is imperative for researchers and formulators to conduct their own in-house testing to validate these findings within their specific formulations and application conditions. This guide serves as

a foundational resource to aid in the preliminary selection process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Red 146 - SY Chemical Co., Ltd. [sypigment.com]
- 2. ispigment.com [ispigment.com]
- To cite this document: BenchChem. [A Comparative Evaluation of Pigment Red 146 from Different Manufacturers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b035983#comparative-evaluation-of-pigment-red-146-from-different-manufacturers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com